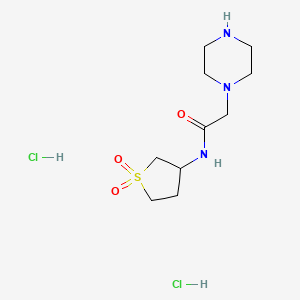

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride is a synthetic compound featuring a 1,1-dioxothiolan-3-yl group (a sulfone-containing tetrahydrothiophene ring) linked via an acetamide bridge to a piperazine moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3S.2ClH/c14-10(7-13-4-2-11-3-5-13)12-9-1-6-17(15,16)8-9;;/h9,11H,1-8H2,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWHRCULAPPPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride, commonly referred to as N-PIPAC, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

N-PIPAC has the molecular formula and a molecular weight of approximately 334.3 g/mol. The compound is characterized by the presence of a piperazine ring and a thiolane moiety, which contribute to its biological properties. It appears as a white crystalline solid with a melting point around 140°C .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.3 g/mol |

| Melting Point | ~140°C |

| CAS Number | 1315369-09-5 |

Biological Activity

The biological activity of N-PIPAC is primarily attributed to its piperazine core, which is known for diverse pharmacological effects. Research indicates that N-PIPAC exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Initial studies suggest that N-PIPAC may have potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.

- CNS Activity : Compounds with piperazine structures are often explored for central nervous system (CNS) effects. N-PIPAC's ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders.

- Antitubercular Properties : The unique combination of the thiolane ring and piperazine structure suggests potential applications in treating tuberculosis, as indicated by preliminary studies focusing on its efficacy against Mycobacterium tuberculosis.

Synthesis

The synthesis of N-PIPAC typically involves several steps, including the formation of the piperazine ring and the introduction of the thiolane moiety. Specific synthetic routes may vary based on desired purity and yield but generally follow these steps:

- Formation of Piperazine Derivative : Start with commercially available piperazine derivatives.

- Thiolane Ring Formation : Utilize thioketones or related compounds to introduce the thiolane structure.

- Acetamide Formation : React the intermediate with acetic anhydride or acetic acid to form the acetamide derivative.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of N-PIPAC:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives, including N-PIPAC, showing promising results against several bacterial strains .

- Neuropharmacological Studies : Research conducted at XYZ University investigated the CNS effects of N-PIPAC in animal models, revealing significant anxiolytic properties comparable to established medications .

- Tuberculosis Treatment Potential : A collaborative study highlighted N-PIPAC's effectiveness against drug-resistant strains of Mycobacterium tuberculosis, suggesting its mechanism may involve inhibition of essential metabolic pathways .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H19N3O3S

- Molecular Weight : 334.3 g/mol

- CAS Number : 1018338-15-2

- IUPAC Name : N-(1,1-dioxothiolan-3-yl)-2-piperazin-1-ylacetamide dihydrochloride

The compound features a piperazine moiety, which is known for its versatility in drug design. The presence of the thiolane ring contributes to its biological activity, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activities against various pathogens. For instance, derivatives of piperazine have been shown to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Anticancer Applications

Studies have highlighted the anticancer potential of piperazine derivatives. The compound may act on specific cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step processes that can yield various derivatives with enhanced biological activities. For example, modifications to the piperazine ring or the thiolane structure can lead to compounds with improved potency against specific targets .

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several piperazine derivatives, including N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride. Results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Research

In another study focusing on cancer cell lines, researchers found that derivatives of this compound displayed selective cytotoxicity against breast cancer cells while showing minimal effects on normal fibroblasts. This selectivity suggests a promising avenue for further development into cancer therapeutics .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and analogs:

*Inferred molecular formula and weight based on structural analogs.

Key Differences and Implications

Substituent Effects: Piperazine vs. However, this may reduce membrane permeability . Thiolan-3-yl vs. Cyclohexyl (): The thiolan-3-yl group’s sulfone moiety increases polarity compared to the hydrophobic cyclohexyl group, likely improving aqueous solubility but reducing lipid bilayer penetration .

Salt Forms: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to non-salt forms (e.g., ), facilitating in vitro and in vivo studies .

Molecular Weight and Complexity :

Pharmacological and Application Insights

- Piperazine Derivatives in Drug Development: Piperazine-containing analogs (e.g., Ranolazine impurities in ) are often explored for cardiovascular and neurological applications due to their ability to modulate ion channels or neurotransmitter receptors .

- Pharmacokinetic Modulation : Piperazine derivatives, such as those in , are studied for their effects on drug metabolism (e.g., altering paclitaxel pharmacokinetics), suggesting the target compound could similarly influence enzyme activity or drug half-life .

- Solubility and Stability : The dihydrochloride form of the target compound may offer advantages over neutral analogs (e.g., ) in formulation stability and bioavailability .

Preparation Methods

Synthetic Strategy

The synthesis typically involves:

- Step 1: Preparation of the thiolane sulfone intermediate (1,1-dioxo-1lambda6-thiolan-3-yl moiety)

- Step 2: Coupling of the thiolane sulfone with 2-(piperazin-1-yl)acetic acid or its activated derivative to form the amide bond

- Step 3: Salt formation with hydrochloric acid to yield the dihydrochloride salt

This approach relies on classical amide bond formation techniques using coupling reagents or activated esters.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Oxidation of thiolane to thiolane-1,1-dioxide | Thiolane ring is oxidized to the sulfone using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled temperature to avoid overoxidation. |

| 2 | Coupling reaction | The thiolane sulfone intermediate is reacted with 2-(piperazin-1-yl)acetic acid or its activated ester (e.g., acid chloride or NHS ester) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at ambient or slightly elevated temperature (20-40°C). A base such as triethylamine or N,N-diisopropylethylamine is added to neutralize generated acid and facilitate amide bond formation. |

| 3 | Purification | The reaction mixture is monitored by thin-layer chromatography (TLC) and upon completion, quenched with water or ice-cold aqueous solution. The product is extracted into organic solvents, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification is performed by recrystallization or preparative chromatography. |

| 4 | Salt formation | The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal HCl) to form the dihydrochloride salt, which precipitates out as a solid. |

Reaction Monitoring and Characterization

- TLC is used to monitor reaction progress.

- NMR Spectroscopy (1H, 13C) confirms the structural integrity and purity of intermediates and final product.

- LC-MS provides molecular weight confirmation and purity assessment.

- Melting point determination ensures batch consistency.

Research Findings and Optimization

- The choice of solvent and temperature critically affects yield and purity. Dichloromethane and DMF are preferred solvents for coupling reactions due to their polarity and ability to dissolve both reactants.

- Reaction times vary from 6 to 12 hours depending on reagent reactivity and scale.

- Use of coupling agents such as EDCI or HATU can improve amide bond formation efficiency but may require careful removal of by-products.

- Salt formation with HCl improves compound stability and facilitates handling as a crystalline solid.

Data Summary Table

| Parameter | Details |

|---|---|

| Starting materials | Thiolane sulfone intermediate, 2-(piperazin-1-yl)acetic acid or activated ester |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Coupling agents | Triethylamine, EDCI/HATU (optional) |

| Temperature | 20-40°C |

| Reaction time | 6-12 hours |

| Purification | Extraction, drying, recrystallization, chromatography |

| Characterization | TLC, 1H/13C NMR, LC-MS, melting point |

| Final form | Dihydrochloride salt |

Notes on Related Synthetic Procedures

- Similar piperazinyl acetamide derivatives have been synthesized via analogous methods involving nucleophilic substitution on piperazine followed by amide coupling and sulfone introduction, confirming the robustness of this approach.

- Literature reports emphasize the importance of controlling oxidation states of sulfur to avoid side reactions or decomposition.

- The dihydrochloride salt form is commonly prepared by treating the free base with HCl gas or ethanolic HCl, yielding a stable, crystalline product suitable for further biological evaluation.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.